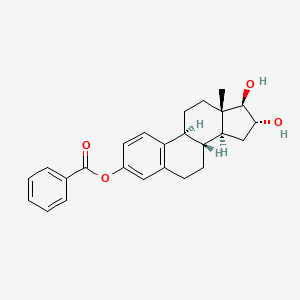

Estriol 3-benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2137-85-1 |

|---|---|

Molecular Formula |

C25H28O4 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1 |

InChI Key |

XOFSFAAPNZBHAY-ROHWNPGJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Potential Biological Activity of Estriol 3-Benzoate: An In-Depth Technical Guide

Disclaimer: Direct experimental data on Estriol 3-benzoate is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented biological activities of its parent compound, Estriol, and the known effects of 3-benzoate esterification on the closely related steroid, Estradiol. Inferences regarding this compound are clearly stated.

Introduction

This compound is a synthetic derivative of Estriol, a naturally occurring human estrogen. As a steroid ester, its biological activity is intrinsically linked to its parent compound. This guide explores the potential biological activity of this compound for researchers, scientists, and drug development professionals. We will delve into the known properties of Estriol and the pharmacokinetic and pharmacodynamic modifications conferred by 3-benzoate esterification, as observed with Estradiol Benzoate.

The Parent Compound: Estriol

Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs) compared to estradiol.

Mechanism of Action

Like other estrogens, estriol exerts its effects by binding to estrogen receptors ERα and ERβ.[1][2] These receptors are located in various tissues, including the uterus, breasts, ovaries, bone, and brain.[3] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes, leading to the production of specific proteins that mediate the physiological effects of the estrogen.[2]

Receptor Binding and Biological Activity

Estriol exhibits a significantly lower binding affinity for estrogen receptors compared to estradiol.[4] In some tissues, it can act as a partial agonist or even an antagonist in the presence of more potent estrogens like estradiol. The biological response to estriol is often characterized by a shorter duration of action compared to estradiol.[5] However, when present at sufficient concentrations, estriol can elicit full estrogenic effects.

Topically, estriol has been investigated for its anti-aging effects on the skin, where it is suggested to increase collagen production and improve skin elasticity.[6]

The Effect of 3-Benzoate Esterification: Insights from Estradiol Benzoate

Estradiol Benzoate (17β-estradiol 3-benzoate) is a well-studied synthetic ester of estradiol.[3] Its properties provide a valuable model for understanding the likely impact of 3-benzoate esterification on estriol.

Role as a Prodrug

Estradiol Benzoate functions as a prodrug of estradiol.[7] The benzoate ester at the C3 position renders the molecule less active in its esterified form.[7] Following administration, it is cleaved by esterases in the liver, blood, and other tissues to release the active hormone, estradiol.[7] This enzymatic cleavage is a critical step for its biological activity.

Pharmacokinetics

Esterification at the C3 position significantly alters the pharmacokinetic profile of estradiol. The addition of the benzoate group increases the lipophilicity of the molecule, which can improve its absorption and prolong its duration of action, particularly when administered via intramuscular injection in an oil depot.[3][8] Studies comparing different estradiol esters have shown that estradiol benzoate has a shorter duration of elevated estrogen levels (4-5 days) compared to estradiol valerate (7-8 days) and cypionate (approximately 11 days).[8]

Receptor Binding Affinity

Estradiol benzoate itself has a very low affinity for estrogen receptors, estimated to be about 100-fold less than that of estradiol.[7] Its estrogenic effects are almost entirely attributable to the estradiol that is released after in vivo hydrolysis.

Inferred Potential Biological Activity of this compound

Based on the known properties of estriol and the effects of 3-benzoate esterification on estradiol, we can infer the likely biological profile of this compound.

Expected Mechanism of Action

This compound is expected to act as a prodrug of estriol . The primary mechanism of action would involve its conversion to free estriol in the body through the action of esterase enzymes. The released estriol would then bind to and activate estrogen receptors ERα and ERβ, initiating downstream signaling pathways.

Inferred Pharmacokinetics

Similar to estradiol benzoate, the 3-benzoate esterification of estriol would likely increase its lipophilicity. This could lead to:

-

Improved oral bioavailability compared to unmodified estriol, as the ester may protect the molecule from rapid first-pass metabolism in the liver.

-

Prolonged duration of action , especially when formulated for depot injection. The rate of cleavage of the benzoate ester would determine the rate of estriol release and, consequently, the duration of its biological effects.

Inferred Receptor Binding and Potency

This compound itself is anticipated to have a very low binding affinity for estrogen receptors. Its biological potency will be dependent on the efficiency of its conversion to estriol. Therefore, while the intrinsic activity of the released estriol is weak compared to estradiol, the formulation of this compound could potentially sustain therapeutic levels of estriol for a longer period than administration of estriol itself.

Data Presentation

Table 1: Receptor Binding Affinity Data

| Compound | Receptor | Binding Affinity (Relative to Estradiol) | IC50 (nM) |

| Estriol | ERα, ERβ | Lower than Estradiol[4] | Not widely reported |

| Estradiol Benzoate | ERα | 6-10 fold lower than Estradiol[9] | 22-28[9] |

| This compound | ERα, ERβ | Expected to be very low (Inferred) | Not Available |

Table 2: Pharmacokinetic Parameters

| Compound | Route of Administration | Duration of Action | Key Metabolic Step |

| Estriol | Vaginal | Short | Hepatic metabolism (glucuronidation and sulfation) |

| Estradiol Benzoate | Intramuscular | 4-5 days[8] | Cleavage of benzoate ester to release estradiol[7] |

| This compound | Not Established | Expected to be prolonged (Inferred) | Expected: Cleavage of benzoate ester to release estriol |

Experimental Protocols

Estrogen Receptor Binding Assay

A competitive binding assay is a standard method to determine the affinity of a compound for the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ.

-

Radiolabeled estradiol (e.g., [³H]17β-estradiol).

-

Test compound (this compound) at various concentrations.

-

Unlabeled estradiol (for standard curve).

-

Assay buffer (e.g., Tris-HCl with additives).

-

Scintillation counter.

Protocol:

-

A constant concentration of radiolabeled estradiol and purified estrogen receptor are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound (this compound) or unlabeled estradiol are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound and free radiolabeled estradiol are separated (e.g., by hydroxylapatite precipitation or size-exclusion chromatography).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.

-

The RBA is calculated by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.

In Vivo Uterotrophic Assay in Rodents

The uterotrophic assay is a classic in vivo test to assess the estrogenic activity of a compound.

Objective: To evaluate the estrogenic potency and duration of action of this compound in an animal model.

Materials:

-

Ovariectomized immature female rats or mice.

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., corn oil).

-

Positive control (e.g., Estradiol Benzoate or Estriol).

-

Vehicle control.

Protocol:

-

Immature female rodents are ovariectomized and allowed to recover.

-

Animals are randomly assigned to treatment groups (vehicle control, positive control, and different dose levels of this compound).

-

The compounds are administered daily for a set period (e.g., 3-7 days) via a relevant route (e.g., subcutaneous injection or oral gavage).

-

24 hours after the final dose, the animals are euthanized.

-

The uteri are carefully excised, trimmed of fat, and weighed (wet and blotted dry weight).

-

A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

-

By varying the dosing regimen and time to necropsy, the duration of action can be assessed.

Visualizations

Caption: Inferred signaling pathway for this compound.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Conclusion

While direct experimental data on this compound is lacking, a strong inference can be made from the known biological properties of estriol and the well-documented effects of 3-benzoate esterification on estradiol. This compound is likely a prodrug of estriol, with potentially improved pharmacokinetic properties such as enhanced oral bioavailability and a prolonged duration of action. Its biological activity would be mediated by the in vivo release of estriol and its subsequent interaction with estrogen receptors. Further in vitro and in vivo studies are necessary to definitively characterize the biological activity, potency, and pharmacokinetic profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. Estradiol benzoate - Wikipedia [en.wikipedia.org]

- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. db.cbg-meb.nl [db.cbg-meb.nl]

An In-Depth Technical Guide to the In Silico Modeling of Estriol 3-Benzoate Receptor Binding

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the computational methodologies used to model the interaction between Estriol 3-benzoate and estrogen receptors (ERα and ERβ). It covers data presentation of binding affinities, detailed experimental protocols for in silico analyses, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound, a synthetic derivative of the natural estrogen estriol, is utilized in hormone therapy. Understanding its binding mechanism to estrogen receptors is crucial for elucidating its pharmacological profile and potential endocrine-disrupting effects. In silico modeling offers a powerful and cost-effective approach to predict and analyze these molecular interactions at an atomic level. This guide outlines the key computational techniques, including molecular docking and molecular dynamics simulations, to investigate the binding of this compound to estrogen receptors. These methods are instrumental in modern drug discovery and toxicology, providing insights that can guide further experimental validation.[1][2]

Quantitative Data Summary

The binding affinity of this compound and related estrogenic compounds to the estrogen receptors α and β is a key determinant of their biological activity. The following tables summarize available quantitative data from various sources to facilitate comparison. It is important to note that experimental conditions and computational methods can influence these values.

Table 1: Binding Affinity of Selected Estrogens for Estrogen Receptor α (ERα)

| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Method |

| 17β-Estradiol | 1.0 | 100 | Experimental |

| Estriol | 15.0 | 6.7 | Experimental |

| Estradiol 3-benzoate | 22-28 | ~3.6-4.5 | Experimental [3] |

| Diethylstilbestrol (DES) | 0.2 | 500 | Experimental |

| Genistein | 100 | 1.0 | Experimental |

Table 2: Binding Affinity of Selected Estrogens for Estrogen Receptor β (ERβ)

| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Method |

| 17β-Estradiol | 1.0 | 100 | Experimental |

| Estriol | 5.0 | 20 | Experimental |

| Estradiol 3-benzoate | Data not available | Data not available | - |

| Diethylstilbestrol (DES) | 0.5 | 200 | Experimental |

| Genistein | 4.0 | 25 | Experimental |

Note: Relative Binding Affinity (RBA) is calculated relative to 17β-Estradiol (RBA = 100%). The IC50 for Estradiol 3-benzoate is presented as a range from available data.

Experimental and Computational Protocols

A robust in silico workflow is essential for accurately modeling the binding of this compound to estrogen receptors. The following protocols outline the key steps for molecular docking and molecular dynamics simulations.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

-

Protein Preparation:

-

Obtain the crystal structure of the human estrogen receptor (ERα or ERβ) from the Protein Data Bank (PDB). For example, PDB ID: 1ERE for ERα complexed with estradiol.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as AMBER or CHARMM.

-

Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder or retrieve it from a chemical database like PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Molecular Docking Simulation:

-

Utilize a docking program such as AutoDock, Glide, or GOLD.

-

Set the grid box to encompass the defined binding site of the receptor.

-

Perform the docking run using a search algorithm like the Lamarckian Genetic Algorithm in AutoDock.

-

Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of binding stability and conformational changes.[5][6][7]

-

System Setup:

-

Use the best-ranked docked pose of the this compound-ER complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run under constant pressure (NPT ensemble) to allow the system density to relax. Positional restraints on the protein backbone and ligand are often applied and gradually released during equilibration.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess system stability.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bond formation and other non-covalent interactions between this compound and the receptor over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Visualizations

Estrogen Receptor Signaling Pathway

Estrogen receptors are transcription factors that, upon ligand binding, modulate the expression of target genes. This process can occur through genomic and non-genomic pathways.

Caption: Classical genomic signaling pathway of the estrogen receptor.

In Silico Modeling Workflow for Receptor Binding

The computational workflow for modeling the binding of this compound to its receptor involves a series of sequential steps, from initial data retrieval to final analysis.

Caption: A typical workflow for in silico modeling of ligand-receptor binding.

Logical Relationship of In Silico Methods

Different in silico methods provide varying levels of detail and computational cost. Their application often follows a hierarchical approach.

Caption: Hierarchical relationship of common in silico modeling techniques.

References

- 1. [PDF] Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods | Semantic Scholar [semanticscholar.org]

- 2. research.wur.nl [research.wur.nl]

- 3. vu0364439.com [vu0364439.com]

- 4. Application of Various Molecular Modelling Methods in the Study of Estrogens and Xenoestrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. projects.h-its.org [projects.h-its.org]

- 6. Conformational dynamics of the estrogen receptor alpha: molecular dynamics simulations of the influence of binding site structure on protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

Investigating the Metabolic Stability of Estriol 3-Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol 3-benzoate is a synthetic ester of estriol, a naturally occurring estrogen. In drug development, esterification of steroid hormones is a common strategy to modify their pharmacokinetic properties. As a prodrug, this compound is designed to be metabolically cleaved in the body to release the active parent hormone, estriol. This guide provides a technical overview of the anticipated metabolic pathways of this compound and outlines the standard experimental protocols used to assess its metabolic stability. Due to a lack of specific published data for this compound, this document focuses on the general principles of estrogen ester metabolism and provides templates for data presentation and standardized experimental workflows.

Predicted Metabolic Pathways of this compound

The primary metabolic fate of this compound is expected to be hydrolysis by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and various tissues. This enzymatic cleavage will yield estriol and benzoic acid. Subsequently, the released estriol will undergo its known metabolic transformations.

Primary Hydrolysis Pathway

The initial and most significant metabolic step is the hydrolysis of the benzoate ester at the C3 position of the estriol molecule.

Subsequent Metabolism of Estriol

Following its release, estriol is metabolized primarily through Phase II conjugation reactions, forming glucuronide and sulfate derivatives, which are more water-soluble and readily excreted. Minor Phase I hydroxylation may also occur.

Experimental Protocols for Metabolic Stability Assessment

The metabolic stability of this compound can be determined using in vitro methods, most commonly with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to determine the intrinsic clearance of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like testosterone and a slowly metabolized one like verapamil)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound and positive controls by diluting the stock solutions in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and cofactors in phosphate buffer.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

-

Data Presentation

Quantitative data from metabolic stability studies should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting such data.

Table 1: In Vitro Metabolic Stability of this compound (Illustrative Template)

| Test System | Compound | Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | This compound | 1.0 | [Experimental Value] | [Calculated Value] |

| Rat Liver Microsomes | This compound | 1.0 | [Experimental Value] | [Calculated Value] |

| Human Liver Microsomes | Testosterone (Control) | 1.0 | [Experimental Value] | [Calculated Value] |

| Human Liver Microsomes | Verapamil (Control) | 1.0 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Estrogen Receptor Signaling Pathway

The biological activity of this compound is exerted through the released estriol, which binds to estrogen receptors (ERα and ERβ). This binding initiates a signaling cascade that leads to the regulation of gene expression.

Conclusion

The metabolic stability of this compound is predicted to be primarily governed by its rate of hydrolysis to the active compound, estriol. Standard in vitro assays using liver microsomes or hepatocytes are essential to quantitatively determine its metabolic fate. The resulting data on half-life and intrinsic clearance are critical for predicting its in vivo pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. Further studies are warranted to specifically characterize the metabolic profile of this compound and to identify any additional metabolites that may be formed.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Estriol 3-Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol 3-benzoate is a synthetic derivative of estriol, a naturally occurring estrogen. As with other estrogenic compounds, its accurate and sensitive detection is crucial in various fields, including pharmaceutical development, quality control, and metabolism studies. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this compound are not widely published, the following protocols for the closely related compounds, estriol and estradiol benzoate, provide a strong foundation for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassay techniques are also briefly discussed.

Note: The following protocols are based on methods developed for estriol and estradiol benzoate. It is essential to validate these methods for the specific analysis of this compound in your sample matrix to ensure accuracy, precision, and reliability.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust and widely used technique for the quantification of steroid hormones and their derivatives in pharmaceutical formulations and biological matrices.

Application Note: HPLC-UV/FLD

This method describes the determination of this compound using reverse-phase HPLC with either Ultraviolet (UV) or Fluorescence (FLD) detection. The choice of detector will depend on the required sensitivity and the sample matrix. Fluorescence detection, often requiring derivatization, generally offers higher sensitivity and selectivity.

Experimental Protocol: HPLC-UV

1.2.1. Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

1.2.2. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

-

This compound reference standard

-

Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)

1.2.3. Chromatographic Conditions [1][2][3]

-

Mobile Phase: A mixture of water (containing 0.1% TFA, optional) and methanol (e.g., 40:60 v/v) or an acetonitrile/water gradient.[1][2]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C[2]

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 230 nm[3]

-

Run Time: Approximately 15 minutes[2]

1.2.4. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

-

Sample Preparation: The sample preparation will vary depending on the matrix.

-

Pharmaceutical Preparations (e.g., creams, tablets): Extract the analyte from the formulation using a suitable solvent like methanol or acetonitrile. The extract may require further dilution and filtration through a 0.45 µm filter before injection.

-

Biological Samples (e.g., serum, plasma): Protein precipitation followed by solid-phase extraction (SPE) is a common approach for sample clean-up and concentration.

-

Data Presentation: HPLC-UV Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 10 - 400 ng/mL (for Estriol) | [1] |

| Limit of Detection (LOD) | 3.0 ng/mL (for Estriol) | [1] |

| Limit of Quantification (LOQ) | 10 ng/mL (for Estriol) | [1] |

| Accuracy (% Recovery) | 98.2 - 103.1% (for Estriol) | [1] |

| Precision (%RSD) | Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25% (for Estriol) | [1] |

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS offers high specificity and sensitivity, making it a powerful tool for the analysis of steroid hormones, often requiring derivatization to improve volatility and thermal stability.

Application Note: GC-MS

This method outlines the determination of this compound using GC-MS. Due to the polar nature of estriol and its derivatives, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography.

Experimental Protocol: GC-MS

2.2.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30m x 0.25mm I.D., 0.25µm film thickness)

-

Autosampler

-

Data acquisition and processing software

2.2.2. Reagents and Materials

-

Acetonitrile (GC grade)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatizing agent)

-

Pyridine (GC grade)

-

Helium (carrier gas)

-

This compound reference standard

2.2.3. GC-MS Conditions [1]

-

Carrier Gas: Helium at a flow rate of 2 mL/min.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp to 250 °C at 20 °C/min

-

Ramp to 290 °C at 10 °C/min, hold for 5 min

-

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan m/z 50-550

2.2.4. Derivatization, Standard, and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Working Standard Solutions: Dilute the stock solution to prepare working standards in the desired concentration range (e.g., 12.5-500 ng/mL for Estriol).[1]

-

Derivatization Procedure:

-

Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of MSTFA.

-

Vortex and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Sample Preparation: Similar to HPLC, sample preparation will depend on the matrix and will likely involve extraction and clean-up steps prior to derivatization.

Data Presentation: GC-MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | 12.5 - 500 ng/mL (for Estriol) | [1] |

| Limit of Detection (LOD) | 4.0 ng/mL (for Estriol) | [1] |

| Limit of Quantification (LOQ) | 12.5 ng/mL (for Estriol) | [1] |

| Accuracy (% Recovery) | 97.4 - 102.7% (for Estriol) | [1] |

| Precision (%RSD) | Intra-day: ≤ 3.52%, Inter-day: ≤ 5.27% (for Estriol) | [1] |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS is a highly sensitive and selective technique, ideal for the analysis of low-level analytes in complex matrices such as biological fluids.

Application Note: LC-MS/MS

This method describes a general approach for the quantification of this compound using LC-MS/MS. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity.[4][5]

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation

-

LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 or Biphenyl reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[5]

-

Autosampler

-

Data acquisition and processing software

3.2.2. Reagents and Materials

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Dansyl chloride (derivatizing agent, optional)[5]

-

Sodium carbonate buffer

-

This compound reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

3.2.3. LC-MS/MS Conditions [5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.5 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization.

3.2.4. Derivatization, Standard, and Sample Preparation

-

Standard and Sample Preparation: Similar to HPLC and GC-MS, with a strong emphasis on clean-up to minimize matrix effects. Liquid-liquid extraction or solid-phase extraction are commonly used.

-

Derivatization (Optional): [5]

-

To 50 µL of the sample or standard, add 50 µL of 1 g/L dansyl chloride in acetonitrile and a suitable buffer (e.g., sodium carbonate).

-

Vortex briefly.

-

Incubate at 70 °C for 10 minutes.

-

Inject into the LC-MS/MS system.

-

Data Presentation: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Linearity Range | To be determined for this compound | |

| Limit of Detection (LOD) | 0.05 ng/mL (for unconjugated Estriol) | [6] |

| Limit of Quantification (LOQ) | 0.2 ng/mL (for unconjugated Estriol) | [6] |

| Accuracy (% Recovery) | 95.9 - 104.2% (for unconjugated Estriol) | [6] |

| Precision (%RSD) | < 15% | [6] |

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Immunoassays for Estriol Detection

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA), are high-throughput methods often used for screening purposes in biological samples.

Application Note: Immunoassays

Immunoassays are based on the specific binding of an antibody to the target analyte. For the detection of this compound, a specific antibody would be required. Commercially available kits are typically for estriol, and their cross-reactivity with this compound would need to be thoroughly evaluated. A competitive immunoassay format is commonly used for small molecules like steroids.[7]

General Protocol Outline: Competitive Immunoassay

-

Coating: A microtiter plate is coated with a known amount of antibody specific to the target analyte.

-

Competition: The sample containing the unknown amount of this compound and a fixed amount of enzyme-labeled this compound are added to the wells. They compete for binding to the antibody.

-

Washing: Unbound components are washed away.

-

Substrate Addition: A substrate for the enzyme is added, which generates a colored or chemiluminescent signal.

-

Detection: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Immunoassay Parameters

| Parameter | Value | Reference |

| Calibration Range | 0.6 - 60 ng/mL (for Estriol by CLIA) | [7] |

| Precision (%CV) | Intra-assay: < 11%, Inter-assay: < 15% (for Estriol by CLIA) | [7] |

| Accuracy (% Recovery) | 90 - 116% (for Estriol by CLIA) | [7] |

Logical Relationship: Competitive Immunoassay Principle

Caption: Principle of a competitive immunoassay.

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. ecommons.roseman.edu [ecommons.roseman.edu]

- 3. Determination of content of estradiol benzoate in estradiol benzoate patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]

- 4. Separation of Estrone, Beta-Estradiol, and Estriol by LC-MS/MS Analysis [phenomenex.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust HPLC Method for the Analysis of Estriol 3-Benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Estriol 3-benzoate. The method utilizes a C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in bulk drug substances and formulated products. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical method for this steroidal compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions outlined below have been optimized for the separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol and Water (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | Ambient (Approx. 25°C) |

| Detector | UV-Vis Detector |

| Detection Wavelength | 230 nm[1][2] |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound Reference Standard

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Acetonitrile (HPLC Grade)

-

0.45 µm PTFE syringe filters

Preparation of Solutions

1.3.1 Mobile Phase Preparation:

-

Measure 800 mL of HPLC-grade Methanol and 200 mL of HPLC-grade Water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

1.3.2 Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of Methanol and sonicate for 5 minutes or until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with Methanol and mix thoroughly.

1.3.3 Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3.4 Sample Preparation:

-

Accurately weigh a portion of the sample powder or formulation equivalent to approximately 10 mg of this compound.

-

Transfer the weighed portion to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of this HPLC method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 50 µg/mL) is injected five times.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 1.5 | 1.10 |

| Theoretical Plates (N) | N ≥ 2000 | > 4500 |

| % RSD of Peak Area | ≤ 2.0% | 0.85% |

Linearity

The linearity of the method is determined by analyzing a series of standard solutions across a range of concentrations.

Table 3: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 5,820 |

| 10 | 59,150 |

| 25 | 148,500 |

| 50 | 298,100 |

| 75 | 447,500 |

| 100 | 598,200 |

| Correlation Coefficient (R²) | ≥ 0.999 |

Accuracy and Precision

Accuracy is determined by spike recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.

Table 4: Accuracy and Precision Data

| Concentration (µg/mL) | Recovery (%) (n=3) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| 25 | 99.5% | 1.1% | 1.4% |

| 50 | 100.8% | 0.9% | 1.2% |

| 75 | 101.2% | 0.7% | 1.0% |

Limits of Detection and Quantitation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are estimated based on the signal-to-noise ratio.

Table 5: LOD and LOQ

| Parameter | Estimated Value |

| LOD (S/N ≈ 3:1) | 0.2 µg/mL |

| LOQ (S/N ≈ 10:1) | 0.7 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound using this HPLC method.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, and precise for the quantitative determination of this compound. With a straightforward mobile phase and common C18 column, this method can be readily implemented in most analytical laboratories for routine quality control and research purposes. The performance characteristics indicate that the method is reliable and suitable for its intended application in the pharmaceutical industry.

References

- 1. Determination of content of estradiol benzoate in estradiol benzoate patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]

- 2. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

Application Notes and Protocols for In Vitro Testing of Estriol 3-benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Estriol 3-benzoate is a synthetic derivative of estriol, a natural estrogen. It functions as a prodrug, being metabolized to the active form, estriol. In vitro studies are crucial to characterize its estrogenic activity, binding affinity to estrogen receptors (ERs), and its effects on cell proliferation and gene expression. These protocols provide detailed methodologies for the in vitro evaluation of this compound. As this compound is expected to be hydrolyzed to estriol to exert its effects, estriol is often used as the reference compound in these assays.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for estriol, the active metabolite of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Dissociation Constant (Kd) | Reference |

| 17β-Estradiol | Human ERα | 0.1 nM | [1] |

| 17β-Estradiol | Rat ERβ | 0.4 nM | [1] |

| Estriol | Human ERα | ~1.1 nM | Inferred from relative binding affinity |

| Estriol | Human ERβ | ~0.3 nM | Inferred from relative binding affinity |

Table 2: In Vitro Efficacy in MCF-7 Cells

| Assay | Endpoint | Concentration | Effect | Reference |

| Cell Proliferation | Mitogenic Effect | ≥ 10⁻⁹ M | Increased cell growth | [2] |

| Reporter Gene Assay | ERE Activation | ≥ 10⁻¹⁰ M | Activation of estrogen response element | [2] |

| Gene Expression | Proliferation Genes | ≥ 10⁻¹⁰ M | Activation of cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb | [2] |

II. Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[2,4,6,7-³H]-17β-Estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[3]

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.

-

Incubation: Add the rat uterine cytosol preparation to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Washing: Centrifuge the tubes at low speed, aspirate the supernatant, and wash the HAP pellet with assay buffer to remove unbound radioligand. Repeat the wash step.

-

Quantification: Add scintillation fluid to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (unlabeled E2 or this compound). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

Protocol 2: Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the proliferative effects of this compound.

Materials:

-

MCF-7 or T-47D cells (estrogen receptor-positive human breast cancer cell lines)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

This compound

-

17β-Estradiol (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 or T-47D cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and allow them to attach for 24 hours.[4]

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS and incubate for 2-3 days to deprive the cells of estrogen.

-

Treatment: Treat the cells with a range of concentrations of this compound or 17β-estradiol (e.g., 10⁻¹² to 10⁻⁷ M) for 3-6 days. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

-

Data Analysis: Plot the absorbance against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

Protocol 3: Estrogen Response Element (ERE)-Driven Reporter Gene Assay

This assay measures the ability of this compound to activate the transcription of a reporter gene under the control of an estrogen response element.

Materials:

-

MCF-7 or T-47D cells

-

Reporter plasmid containing an ERE upstream of a luciferase gene (e.g., pGL3-ERE-luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

Charcoal-stripped FBS

-

This compound

-

17β-Estradiol (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 24- or 96-well plate. After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Hormone Deprivation: After transfection, replace the medium with a medium containing charcoal-stripped FBS and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound or 17β-estradiol for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the protein concentration in each sample. Plot the relative luciferase units against the log concentration of the test compound to generate a dose-response curve.

Protocol 4: Western Blot Analysis of Estrogen-Responsive Genes

This protocol is used to detect changes in the protein expression of estrogen-responsive genes (e.g., Progesterone Receptor, pS2) following treatment with this compound.

Materials:

-

MCF-7 cells

-

Cell culture medium with charcoal-stripped FBS

-

This compound

-

17β-Estradiol (positive control)

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against estrogen-responsive proteins (e.g., anti-PR, anti-pS2) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture and hormone-deprive MCF-7 cells as described in the previous protocols. Treat the cells with this compound or 17β-estradiol for 24-48 hours.

-

Protein Extraction: Wash the cells with cold PBS and lyse them on ice with RIPA buffer.[5] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.

III. Mandatory Visualizations

Caption: Estrogen Receptor Signaling Pathway for this compound.

References

- 1. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2.2. MTT Assay [bio-protocol.org]

- 5. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Estriol 3-benzoate in Endocrinology Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Estriol 3-benzoate is a specialized and not widely studied derivative of estriol. The following application notes and protocols are largely theoretical and extrapolated from the known properties of estriol and the well-documented effects of benzoate esterification on other estrogens, such as estradiol. Researchers should independently synthesize and characterize this compound and validate these protocols for their specific experimental needs.

Introduction

Estriol (E3) is one of the three major endogenous estrogens, characterized by its weaker estrogenic activity compared to estradiol (E2).[1][2] This property makes it a subject of interest for research into hormone therapies where a milder estrogenic effect is desired.[3] The addition of a benzoate group at the 3-position of the estriol molecule, creating this compound, is hypothesized to modify its pharmacokinetic profile, potentially offering a sustained-release mechanism. This modification is analogous to Estradiol Benzoate, a well-known pro-drug of estradiol that enhances its lipophilicity and allows for a prolonged duration of action.[4][5]

These application notes provide a theoretical framework for the potential uses of this compound in endocrinology research, focusing on studies of hormone replacement therapy, estrogen receptor modulation, and investigations into the tissue-specific effects of weak estrogens.

Potential Applications in Endocrinology Research

-

Sustained-Release Hormone Replacement Therapy (HRT) Models: this compound could serve as a tool to investigate the long-term effects of continuous, low-level estrogen exposure in animal models of menopause. The benzoate ester is expected to be cleaved by endogenous esterases, slowly releasing active estriol and thereby avoiding the sharp peaks and troughs in hormone levels associated with daily administrations of the parent compound.

-

Studies of Estrogen Receptor (ER) Subtype Selectivity: As a derivative of estriol, this compound is expected to act as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6] Research could focus on its differential effects on tissues expressing varying ratios of these receptors.

-

Investigation of Tissue-Specific Estrogenic Effects: Due to its weaker estrogenic potential, this compound may be used to explore the threshold of estrogenic activity required to elicit responses in different tissues, such as the uterus, bone, and mammary gland. This could provide insights into the development of selective estrogen receptor modulators (SERMs).

-

Neuroendocrinology and Neuroprotection Studies: Estrogens are known to have neuroprotective effects. A long-acting form of a weak estrogen like this compound could be valuable in long-term studies of estrogenic action in the central nervous system, without the potent peripheral effects of stronger estrogens.[7]

Quantitative Data Summary

As there is limited direct experimental data for this compound, the following table provides a comparative summary of related compounds to inform experimental design.

| Compound | Molecular Weight ( g/mol ) | Estrogen Receptor α (ERα) Binding Affinity | Notes |

| Estriol (E3) | 288.38 | Lower than Estradiol | A weak natural estrogen.[1][2] |

| Estradiol (E2) | 272.38 | High | The most potent natural estrogen.[6] |

| Estradiol Benzoate (EB) | 376.49 | IC50 of 22-28 nM (6-10 fold lower than Estradiol) | A pro-drug of Estradiol with sustained release.[8][9] |

| This compound (Predicted) | ~392.48 | Predicted to be lower than Estriol | A theoretical pro-drug of Estriol. |

Experimental Protocols

Protocol 1: In Vitro Characterization of this compound Activity

Objective: To determine the estrogenic activity of this compound and its binding affinity for ERα and ERβ.

Materials:

-

This compound (synthesized and purified)

-

Estriol and Estradiol (as controls)

-

Human breast cancer cell lines (e.g., MCF-7, T-47D) expressing ERα and ERβ

-

Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

Recombinant human ERα and ERβ

-

[³H]-Estradiol

-

Luciferase reporter assay system with an Estrogen Response Element (ERE) promoter

Methodology:

-

Competitive Binding Assay: a. Incubate a constant concentration of recombinant ERα or ERβ with a tracer amount of [³H]-Estradiol and increasing concentrations of unlabeled this compound, Estriol, or Estradiol. b. After incubation, separate bound from free radioligand using a suitable method (e.g., hydroxylapatite precipitation). c. Determine the amount of bound [³H]-Estradiol by liquid scintillation counting. d. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for each compound.

-

Cell Proliferation Assay (e.g., MTT Assay): a. Seed MCF-7 or T-47D cells in 96-well plates in phenol red-free medium with CS-FBS. b. After cell attachment, treat the cells with a range of concentrations of this compound, Estriol, or Estradiol for 5-7 days. c. Assess cell viability and proliferation using the MTT assay according to the manufacturer's instructions. d. Plot the dose-response curves to determine the mitogenic potential of each compound.

-

ERE-Luciferase Reporter Assay: a. Transiently transfect cells with an ERE-luciferase reporter plasmid. b. Treat the transfected cells with various concentrations of the test compounds for 24-48 hours. c. Lyse the cells and measure luciferase activity using a luminometer. d. Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

Protocol 2: In Vivo Assessment of the Pharmacokinetics and Pharmacodynamics of this compound in an Ovariectomized Rodent Model

Objective: To evaluate the sustained-release properties and estrogenic effects of this compound in a model of menopause.

Materials:

-

Ovariectomized (OVX) adult female rats or mice

-

This compound

-

Vehicle (e.g., sesame oil)

-

Blood collection supplies

-

ELISA kits for serum estriol and luteinizing hormone (LH)

-

Uteri, femora, and mammary glands for histological analysis

Methodology:

-

Animal Model: a. Acclimate adult female rodents for at least one week before surgery. b. Perform bilateral ovariectomy under anesthesia. c. Allow the animals to recover for at least two weeks to ensure depletion of endogenous estrogens.

-

Dosing and Sample Collection: a. Administer a single intramuscular injection of this compound at a predetermined dose, or the vehicle control. b. Collect blood samples via a suitable method (e.g., tail vein) at multiple time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-injection. c. At the end of the study, euthanize the animals and collect uteri, femora, and mammary glands.

-

Analysis: a. Centrifuge blood samples to obtain serum and store at -80°C until analysis. b. Measure serum estriol concentrations using a specific ELISA to determine the pharmacokinetic profile (Cmax, Tmax, half-life). c. Measure serum LH levels as a biomarker of estrogenic negative feedback on the pituitary. d. Weigh the uteri (a sensitive indicator of estrogenic activity). e. Fix the uteri, femora, and mammary glands in formalin for histological processing and analysis of tissue morphology (e.g., uterine epithelial height, bone density, mammary gland development).

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]

- 3. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Studying the Effects of Estriol 3-Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol 3-benzoate is a synthetic ester of estriol, a naturally occurring estrogen. As a prodrug, it is metabolized in the body to its active form, estriol. Estriol is considered a weaker estrogen compared to estradiol, exhibiting a lower binding affinity for estrogen receptors (ERs).[1] This characteristic has generated interest in its potential for therapeutic applications where a milder estrogenic effect is desired, such as in hormone replacement therapy and for topical applications in dermatology to combat skin aging.[2][3]

These application notes provide a comprehensive experimental design for researchers investigating the biological effects of this compound. Detailed protocols for key in vitro assays are provided to assess its estrogenic activity, effects on cell proliferation, and its potential to stimulate collagen synthesis in skin cells.

Mechanism of Action: Estrogen Receptor Signaling

This compound exerts its biological effects after being metabolized to estriol. Estriol then binds to estrogen receptors alpha (ERα) and beta (ERβ), which are located in the nucleus of target cells. This binding initiates a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound compared to Estradiol (E2), a more potent estrogen. This data is for illustrative purposes to guide expected outcomes.

Table 1: Estrogen Receptor (ER) Binding Affinity

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |

| Estradiol (E2) | ERα | 1 | 100 |

| ERβ | 1.5 | 100 | |

| This compound | ERα | 50 | 2 |

| ERβ | 60 | 2.5 |

Table 2: MCF-7 Cell Proliferation

| Compound | EC50 (nM) | Maximum Proliferation (% of Control) |

| Estradiol (E2) | 0.01 | 250 |

| This compound | 1 | 180 |

Table 3: Collagen Type I Synthesis in Human Dermal Fibroblasts

| Treatment (100 nM) | Collagen Synthesis (% of Vehicle Control) |

| Vehicle (0.1% DMSO) | 100 |

| Estradiol (E2) | 175 |

| This compound | 140 |

Experimental Protocols

Experimental Workflow Overview

Protocol 1: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for ERα and ERβ compared to 17β-estradiol.

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-17β-estradiol

-

This compound

-

17β-estradiol (unlabeled)

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

-

Dilute [3H]-17β-estradiol in assay buffer to a final concentration of 1 nM.

-

Dilute recombinant ERα or ERβ in assay buffer.

-

-

Binding Reaction:

-

In duplicate tubes, combine the assay buffer, diluted ER preparation, [3H]-17β-estradiol, and varying concentrations of either this compound or unlabeled 17β-estradiol.

-

Include control tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled 17β-estradiol).

-

Incubate the reaction mixtures at 4°C for 18-24 hours.

-

-

Separation of Bound and Free Ligand:

-

Add cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Wash the pellets with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the final pellets in scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100.

-

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

DMEM medium supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS

-

Phenol red-free DMEM

-

This compound

-

17β-estradiol (positive control)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in DMEM with 10% FBS.

-

For the assay, switch the cells to phenol red-free DMEM with 5% charcoal-dextran stripped FBS for at least 3 days to deplete endogenous estrogens.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well. Allow the cells to attach for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound and 17β-estradiol in phenol red-free DMEM with 5% charcoal-dextran stripped FBS.

-

Remove the seeding medium and replace it with the treatment media containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for 6 days.

-

-

Assessment of Cell Proliferation:

-

On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 2-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Express the results as a percentage of the vehicle control.

-

Plot the percentage of proliferation against the log concentration of the test compound.

-

Determine the EC50 value (the concentration that induces a half-maximal proliferative response).

-

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To investigate the effect of this compound on the expression of estrogen-responsive genes in a target cell line (e.g., MCF-7 or human dermal fibroblasts).

Materials:

-

Target cells (e.g., MCF-7 or human dermal fibroblasts)

-

Appropriate cell culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., pS2/TFF1, GREB1 for MCF-7; COL1A1, COL3A1 for fibroblasts) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Assess the quantity and quality of the RNA.

-

Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.

-

Protocol 4: Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on the production of collagen by human dermal fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Fibroblast growth medium

-

This compound

-

Positive control (e.g., TGF-β1)

-

Sircol Soluble Collagen Assay Kit or similar

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture HDFs in fibroblast growth medium.

-

Seed the cells into 24-well plates and allow them to reach near confluence.

-

-

Treatment:

-

Replace the growth medium with a serum-free or low-serum medium containing different concentrations of this compound, a positive control, and a vehicle control.

-

Incubate for 48-72 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the newly synthesized and secreted soluble collagen.

-

Lyse the cells in the well to analyze cell-associated collagen if desired.

-

-

Collagen Quantification:

-

Use a collagen-binding dye-based assay (e.g., Sircol assay) to quantify the amount of soluble collagen in the supernatant.

-

Follow the manufacturer's protocol, which typically involves precipitating the collagen with the dye, centrifuging to collect the collagen-dye complex, and then dissolving the complex to measure the absorbance.

-

Create a standard curve using the provided collagen standards.

-

-

Data Analysis:

-

Calculate the concentration of collagen in each sample based on the standard curve.

-

Normalize the collagen amount to the cell number or total protein content in each well.

-

Express the results as a percentage of the vehicle control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. A Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

Application Notes and Protocols for Estriol 3-benzoate in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol 3-benzoate is a synthetic derivative of estriol, a naturally occurring human estrogen. It is the benzoate ester of estriol at the C3 position. While research specifically detailing this compound is limited, its structure strongly suggests it functions as a prodrug of estriol. Esterification of steroid hormones is a common strategy to enhance lipophilicity, which can improve absorption and prolong the duration of action by allowing for sustained release from injection sites or transdermal formulations.[1] Upon administration, cellular esterases are expected to cleave the benzoate group, releasing the active hormone, estriol.

Estriol itself is one of the three main estrogens produced in the human body, with significantly lower estrogenic potency compared to estradiol.[2] It is considered a weak estrogen and is primarily produced in large quantities during pregnancy.[3][4] Research into estriol has highlighted its potential roles in immunomodulation, neuroprotection, and the management of menopausal symptoms with a potentially favorable safety profile.[5] this compound, as a more stable and potentially longer-acting precursor, therefore represents a valuable research chemical for investigating the sustained effects of low-potency estrogenic activity in various biological systems.

Mechanism of Action

The primary mechanism of action for this compound is its in-vivo conversion to estriol. This compound itself is considered biologically inactive due to the bulky benzoate group at the C3 position, which sterically hinders its ability to bind effectively to estrogen receptors (ERs).

-

Prodrug Activation: Following administration, esterase enzymes present in tissues and the bloodstream hydrolyze the ester bond, releasing free estriol and benzoic acid.

-

Receptor Binding: The liberated estriol acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3]

-

Genomic Signaling: Upon binding, the estriol-ER complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes involved in cellular proliferation, differentiation, and other physiological processes.[3][6]

-